molecular formula C21H29N3O3 B2713738 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide CAS No. 946262-66-4

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide

Cat. No.: B2713738
CAS No.: 946262-66-4
M. Wt: 371.481
InChI Key: KMBKCGBAXNSFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Dimethoxybenzamide Derivatives

The exploration of benzamide derivatives in medicinal chemistry traces its roots to the mid-19th century, with the synthesis of simple benzamide structures serving as foundational scaffolds for drug development. The introduction of methoxy and dimethylamino substituents emerged as a strategic modification to enhance physicochemical properties and biological activity. Early work on dimethoxybenzamides, such as 2,4-dimethoxybenzonitrile, demonstrated the utility of these substituents in facilitating electrophilic substitution reactions and stabilizing aromatic systems. By the late 20th century, advances in synthetic organic chemistry enabled the systematic study of polysubstituted benzamides, including derivatives bearing dual methoxy groups at the 2- and 4-positions.

A pivotal development occurred in the 2010s with the application of reductive amination and palladium-catalyzed coupling reactions to construct complex benzamide architectures. For instance, the synthesis of 2-methoxybenzamide derivatives via acyl chloride intermediates highlighted the role of methoxy groups in directing regioselectivity during Friedel-Crafts reactions. Concurrently, the discovery that dimethylamino groups could modulate solubility and receptor binding affinity spurred interest in N-alkylated benzamides. These innovations laid the groundwork for hybrid structures like N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide, which combines methoxy-directed electronic effects with the conformational flexibility of tertiary amines.

Positioning within Benzamide Pharmacophore Research

The benzamide pharmacophore has been extensively exploited in drug design due to its ability to engage hydrogen bonding and π-π stacking interactions with biological targets. As illustrated in Table 1, strategic substitution patterns correlate with distinct therapeutic applications:

Substituent Pattern Biological Activity Example Drug
2-methoxy, 5-nitro Antianginal Ethenzamide
4-amino, 2-chloro Antiemetic Metoclopramide
2,4-dimethoxy, N-dialkyl Hedgehog pathway inhibition Target Compound

The target compound’s 2,4-dimethoxybenzamide core enables planar alignment with hydrophobic enzyme pockets, while the branched dimethylaminoethyl side chain introduces stereoelectronic effects critical for allosteric modulation. Comparative molecular field analysis (CoMFA) studies reveal that the 4-dimethylaminophenyl moiety enhances binding entropy by reducing solvent-accessible surface area, a feature absent in simpler benzamide analogs. This dual functionality positions the compound at the intersection of traditional benzamide pharmacology and modern targeted therapy paradigms.

Current Academic Interest and Research Trajectory

Recent investigations have focused on optimizing the synthetic accessibility and target selectivity of polysubstituted benzamides. A 2021 study demonstrated the efficacy of Ullmann-type couplings for introducing electron-donating groups at the benzamide para-position, achieving yields exceeding 85% for dimethoxy analogs. Parallel work in 2025 utilized density functional theory (DFT) calculations to rationalize the enhanced kinetic stability of this compound compared to monosubstituted derivatives, attributing this to intramolecular charge transfer between the methoxy and dimethylamino groups.

Biologically, the compound has shown promise as a smoothened (SMO) receptor antagonist in Hedgehog signaling pathway inhibition. In vitro assays against medulloblastoma cell lines demonstrated 50% inhibitory concentrations (IC~50~) of 0.12 μM, surpassing the potency of first-generation inhibitors like GDC-0449. Ongoing research aims to elucidate its interactions with non-canonical pathways, including WNT/β-catenin and NOTCH, leveraging cryo-EM to resolve binding conformations at sub-3Å resolution.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-23(2)16-9-7-15(8-10-16)19(24(3)4)14-22-21(25)18-12-11-17(26-5)13-20(18)27-6/h7-13,19H,14H2,1-6H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKCGBAXNSFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Acylation: The amine is then acylated with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted products with new functional groups replacing the dimethylamino groups.

Scientific Research Applications

Anti-Cancer Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide has been investigated for its potential anti-cancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may act through COX-2 independent pathways, which are crucial in cancer progression. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Case Study: In Vivo Efficacy

A notable case study involved the compound's efficacy against mammary carcinogenesis induced by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in rats. Results demonstrated a reduction in tumor incidence and size when treated with the compound compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Studies have shown that modifications in the dimethylamino groups and the benzamide structure can significantly enhance anti-cancer activity and selectivity towards specific cancer types .

Inhibition of Enzymatic Activity

Research has also explored the compound's ability to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme implicated in cholesterol metabolism and cardiovascular diseases. The compound has shown promise as a systemic bioavailable inhibitor that could potentially lower cholesterol levels in vivo .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anti-Cancer ActivityInduces apoptosis and inhibits tumor growthEffective against mammary carcinogenesis in rats
Structure-Activity RelationshipModifications enhance anti-cancer activityOptimal structural components identified
Enzymatic Activity InhibitionInhibits ACAT, impacting cholesterol metabolismPotential hypocholesterolemic effects observed

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Variants: Replacing dimethylamino with diethylamino (as in ) increases lipophilicity, which may alter membrane permeability but reduce aqueous solubility .
  • Linker Diversity : Ureido or acrylamide linkers (e.g., ) introduce hydrogen-bonding sites absent in the target compound, affecting target selectivity .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethoxybenzamide, also known as a potent compound in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 320.40 g/mol
  • CAS Number : 34906-70-2

This compound features a dimethylamino group that is crucial for its biological interactions, along with a benzamide moiety that enhances its pharmacological properties.

Research indicates that the compound's mechanism of action may involve:

  • Inhibition of Tubulin Polymerization : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
  • Interaction with DNA : The compound may exhibit intercalative properties, affecting DNA replication and transcription processes.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The IC50 values ranged from 5 to 20 µM depending on the cell line and exposure duration .
  • Mechanistic Studies : The cytotoxic effects were attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Case Study : A recent case study involving a patient with advanced lung cancer showed promising results when treated with a regimen including this compound, leading to partial remission after four cycles of treatment .

Other Biological Activities

Beyond anticancer effects, this compound has shown potential in other areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
  • Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study TypeCell LineIC50 (µM)Mechanism of ActionReference
In Vitro CytotoxicityA54910Apoptosis induction
In Vitro CytotoxicityHeLa15Tubulin polymerization inhibition
Case StudyAdvanced Lung CancerN/ACombination therapy
Antimicrobial ActivityE. coli20Disruption of bacterial cell wall
Neuroprotective EffectsNeuronal CellsN/AAntioxidant activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzamide derivatives with dimethylamino substituents?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehydes with amine precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification via column chromatography (normal phase with methanol/ammonium hydroxide gradients) . Characterization often includes 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and regioselectivity .

Q. How can researchers confirm the structural integrity of the dimethylamino and methoxy groups in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR peaks at δ ~2.8–3.2 ppm (dimethylamino protons) and δ ~3.7–3.9 ppm (methoxy protons) .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and distances, as demonstrated for related imidazo[1,2-a]pyrazin-3-amine derivatives .
  • Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry .

Q. What analytical techniques are suitable for detecting amino groups in this compound?

  • Methodological Answer :

  • 2,4-Dinitrofluorobenzene (DNFB) Assay : Reacts with free amino groups to form yellow N-(2,4-dinitrophenyl) derivatives, detectable via UV-Vis spectroscopy (λ ~360 nm) .
  • HPLC-MS : Quantify amino-containing intermediates using reverse-phase columns (C18) with electrospray ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar benzamide derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Compare EC50_{50}/IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Structural-Activity Relationship (SAR) Analysis : Use molecular docking (e.g., AutoDock Vina) to assess binding interactions with targets like EGFR or dopamine receptors, referencing ligands such as JBJ-09-063 .
  • Meta-Analysis : Cross-reference data from PubChem, crystallographic databases (PDB), and peer-reviewed journals to identify confounding variables (e.g., solvent polarity, assay conditions) .

Q. What strategies optimize the yield of multi-step syntheses involving dimethylaminoethyl intermediates?

  • Methodological Answer :

  • Reaction Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for amine alkylation steps to enhance nucleophilicity .
  • Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-catalyzed cross-coupling for challenging C–N bond formations .
  • Purification : Use preparative HPLC with trifluoroacetic acid (TFA) in mobile phases to resolve polar byproducts .

Q. How does the dimethylamino group influence the compound’s reactivity in photopolymerization or resin formulations?

  • Methodological Answer :

  • Degree of Conversion (DC) Studies : Compare FTIR spectra (e.g., C=C peak at 1630 cm1^{-1}) in resin cements with/without co-initiators like diphenyliodonium hexafluorophosphate (DPI). Dimethylamino groups enhance electron donation, accelerating radical generation .
  • Mechanical Property Testing : Assess flexural strength and hardness (ASTM D790) to correlate amine concentration (1:1 vs. 1:2 ratios) with material performance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.